molecular formula C20H32N2O2 B5135509 2-(4-tert-butylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide CAS No. 959240-79-0

2-(4-tert-butylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

Cat. No.: B5135509
CAS No.: 959240-79-0
M. Wt: 332.5 g/mol
InChI Key: FHFYHYWKQLIMMJ-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butylphenoxy group and a piperidinylacetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Etherification: The 4-tert-butylphenol is then reacted with an appropriate halogenated acetic acid derivative to form 2-(4-tert-butylphenoxy)acetic acid.

    Amidation: The 2-(4-tert-butylphenoxy)acetic acid is then coupled with 1-(propan-2-yl)piperidine-4-amine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using catalysts like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group may facilitate binding to hydrophobic pockets, while the piperidinylacetamide moiety can interact with polar or charged residues. This compound may modulate the activity of its targets through allosteric or competitive inhibition, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)propanoic acid: Similar structure but lacks the piperidinylacetamide moiety.

    4-tert-butylphenoxyacetic acid: Similar phenoxy group but different functional groups attached.

    N-(4-tert-butylphenyl)acetamide: Contains the tert-butylphenyl group but different amide linkage.

Uniqueness

2-(4-tert-butylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is unique due to the combination of the tert-butylphenoxy group and the piperidinylacetamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-15(2)22-12-10-17(11-13-22)21-19(23)14-24-18-8-6-16(7-9-18)20(3,4)5/h6-9,15,17H,10-14H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFYHYWKQLIMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101139461
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-79-0
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959240-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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